molecular formula C12H10N6OS B2412062 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-22-0

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B2412062
CAS No.: 868967-22-0
M. Wt: 286.31
InChI Key: AZKVOEGUIZGGRX-UHFFFAOYSA-N
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Description

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining pyridine, triazole, and pyridazine rings, which are known for their biological activities. The presence of these rings in a single molecule suggests potential pharmacological properties, making it a subject of research in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazole ring. Subsequent reactions with sulfur-containing reagents and acetamide derivatives yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.

    1,2,4-Triazolo[1,5-a]pyridines: Used in medicinal chemistry for their enzyme inhibitory properties.

    1,2,4-Triazolo[4,3-a]quinoxalines: Investigated for antiviral and antimicrobial activities.

Uniqueness

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new pharmacological activities and developing novel therapeutic agents .

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c13-9(19)7-20-11-5-4-10-15-16-12(18(10)17-11)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVOEGUIZGGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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